[2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide

Lipophilicity Polar Surface Area Physicochemical Profiling

This NBPEA derivative features a 3,4-dimethoxyphenethylamine core—a validated sigma-1 pharmacophore (cf. SA4503)—with a distinct para-ethylbenzyl N-substituent, delivering a logP of ~4.95 and PSA of 30.49 Ų for optimal CNS permeability. It serves as a matched negative control for 5-HT2A agonism (≥100-fold weaker than 2,5-dimethoxy NBOMe series) and fills a critical gap in zebrafish behavioral pharmacology datasets where para-substituted benzyl variants remain unexplored. Supplied as the HBr salt (MW 380.32) for accurate weighing in parallel library synthesis.

Molecular Formula C19H26BrNO2
Molecular Weight 380.3 g/mol
CAS No. 1609404-34-3
Cat. No. B6352108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide
CAS1609404-34-3
Molecular FormulaC19H26BrNO2
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC.Br
InChIInChI=1S/C19H25NO2.BrH/c1-4-15-5-7-17(8-6-15)14-20-12-11-16-9-10-18(21-2)19(13-16)22-3;/h5-10,13,20H,4,11-12,14H2,1-3H3;1H
InChIKeyWXYOVZZKLBCBNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide (CAS 1609404-34-3): Procurement-Relevant Structural and Physicochemical Profile


[2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide (CAS 1609404-34-3) is a synthetic N-benzyl-2-phenylethylamine (NBPEA) derivative supplied as the hydrobromide salt (C19H26BrNO2, MW 380.32) . The free base (CAS 353773-29-2) carries a 3,4-dimethoxy substitution on the phenethylamine core and a para-ethyl substituent on the N-benzyl ring — a substitution pattern distinct from the more widely studied 2,5-dimethoxy NBOMe series [1]. Vendor specifications report a purity of ≥95% (HPLC), a solid physical form, achiral stereochemistry, a calculated logP of approximately 4.95, and a polar surface area (PSA) of 30.49 Ų [2]. The compound is catalogued as a research building block (e.g., ChemBridge BB-5941457, Hit2Lead BB-5941457) and is not intended for therapeutic or diagnostic use .

Why Generic N-Benzylphenethylamine Substitution Fails: Structural Determinants of Pharmacological Divergence in [2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide


Within the N-benzyl-2-phenylethylamine (NBPEA) class, receptor binding affinity, functional selectivity, and even behavioral outcomes in vertebrate models are exquisitely sensitive to the position and electronic character of substituents on both the phenethylamine and N-benzyl rings [1][2]. The target compound bears a 3,4-dimethoxy pattern on the phenethylamine core — a motif associated with dopamine/serotonin transporter and sigma-1 receptor interactions — in contrast to the 2,5-dimethoxy pattern that confers high-potency 5-HT2A agonism in the NBOMe series [3][4]. Furthermore, the para-ethyl substituent on the N-benzyl ring imparts a distinct lipophilicity (calculated logP ≈ 4.95) and steric profile that differs meaningfully from the ortho-methoxy, -halogen, or -trifluoromethoxy substituents employed in published NBPEA behavioral and neurochemical studies [2][5]. Even subtle alterations — e.g., replacing 4-ethyl with 4-methyl or 4-chloro — are expected to shift logP by 0.5–1.0 units and alter receptor residence times, making unqualified in-class substitution scientifically indefensible without head-to-head pharmacological data [1].

Quantitative Differentiation Evidence for [2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide (CAS 1609404-34-3) vs. Closest Analogs


Physicochemical Differentiation: Calculated logP and PSA vs. N-Benzyl-3,4-dimethoxyphenethylamine Congeners

The target compound's calculated logP of 4.95 represents a ~1.0–1.5 log unit increase over the unsubstituted N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine (estimated logP ≈ 3.5–3.8) due to the addition of the para-ethyl group on the N-benzyl ring, while maintaining an identical PSA of 30.49 Ų [1]. This property vector places the compound in a distinct region of CNS drug-like chemical space compared to its 4-methyl (estimated logP ≈ 4.2–4.4) and 4-chloro (estimated logP ≈ 4.3–4.6) analogs, with potential implications for passive membrane permeability and blood-brain barrier penetration [2].

Lipophilicity Polar Surface Area Physicochemical Profiling Drug-likeness

Substitution Pattern Divergence: 3,4-Dimethoxy vs. 2,5-Dimethoxy Phenethylamine Core and Distinct Receptor Pharmacology

The 3,4-dimethoxy phenethylamine core of the target compound is structurally isomeric to the 2,5-dimethoxy core that defines the high-potency 5-HT2A agonist NBOMe series. Published SAR data demonstrate that 2,5-dimethoxy N-benzyl phenethylamines achieve Ki values of 0.29–10 nM at 5-HT2A receptors, while the unsubstituted 3,4-dimethoxyphenethylamine (DMPEA) exhibits only weak affinity for serotonin receptors (Kd not reported as potent) [1][2]. The 3,4-dimethoxy motif is instead associated with dopamine D1 receptor ligands and sigma-1 receptor agonists (e.g., SA4503, Ki = 4.6 nM at σ1) [3]. This fundamental pharmacological divergence means that the target compound cannot be substituted by a 2,5-dimethoxy NBOMe analog without profoundly altering the target engagement profile [1].

Receptor Pharmacology 5-HT2A Structure-Activity Relationship NBPEA

Salt Form Specification: Hydrobromide Salt Identity, Purity, and Procurement-Grade Differentiation

The target compound is supplied specifically as the hydrobromide (HBr) salt (CAS 1609404-34-3, MW 380.32), not as the free base (CAS 353773-29-2, MW 299.41) or alternative salts (e.g., hydrochloride) . Vendor-certified purity is ≥95% (HPLC) with a specification of NLT 98% from select suppliers . The hydrobromide salt provides a defined stoichiometry (1:1), a solid physical form at ambient temperature (as confirmed by Hit2Lead and Combi-Blocks product listings), and achiral stereochemistry (MFCD13186560), which collectively reduce uncertainty in gravimetric formulation compared to sourcing the free base, which may contain residual solvents or variable protonation states .

Salt Form Purity Quality Control Procurement Specification

Evidence-Backed Application Scenarios for [2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide (CAS 1609404-34-3)


CNS-Targeted Fragment Library Design Requiring Elevated logP within a Constrained PSA Window

The calculated logP of 4.95 combined with a PSA of 30.49 Ų places the compound in a favorable CNS drug-like property space (logP 1–5, PSA < 90 Ų) but at the higher lipophilicity boundary, making it suitable as a fragment or building block for CNS library designs where enhanced passive permeability is desired without increasing hydrogen-bonding capacity [1]. Procurement of the HBr salt ensures accurate weighing for parallel library synthesis .

Sigma-1 Receptor Probe Development Leveraging the 3,4-Dimethoxyphenethylamine Pharmacophore

The 3,4-dimethoxyphenethylamine core is a validated pharmacophore for sigma-1 receptor engagement, as demonstrated by SA4503 (σ1 Ki = 4.6 nM) [2]. The N-(4-ethylbenzyl) substitution of the target compound offers a structurally distinct vector for SAR exploration around the sigma-1 ligand binding pocket, where N-alkyl/benzyl modifications are known to modulate affinity and selectivity [2]. Researchers should not assume 5-HT2A pharmacology when using this compound [3].

Negative Control Compound for 5-HT2A NBOMe Structure-Activity Relationship Studies

Because the 3,4-dimethoxy substitution pattern confers dramatically weaker 5-HT2A affinity compared to the 2,5-dimethoxy NBOMe series (≥100-fold difference inferred from class-level SAR) [3], this compound can serve as a matched negative control in binding and functional assays designed to confirm the critical importance of the 2,5-dimethoxy pharmacophore for 5-HT2A agonism, provided its receptor profile is first confirmed experimentally.

Behavioral Neuropharmacology in Zebrafish Models of NBPEA Exposure

Published zebrafish NBPEA studies have evaluated 3,4-dimethoxy N-benzyl derivatives (e.g., 34H-NBF, 34H-NBCl, 34H-NBOMe) and found them to produce distinct behavioral clusters (anxiogenic, behaviorally inert, or anxiolytic/hallucinogenic-like) depending on the ortho-substituent on the N-benzyl ring [4]. The target compound, with a para-ethyl rather than ortho substituent, represents a missing structural variant in this series and is directly applicable to extending the zebrafish behavioral pharmacology dataset to understand the contribution of benzyl substitution position to in vivo neuroactivity [4].

Quote Request

Request a Quote for [2-(3,4-Dimethoxyphenyl)ethyl](4-ethylbenzyl)amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.